
gamma-Preprotachykinin amide (72-92)
Overview
Description
Gamma-Preprotachykinin amide (72-92) is a peptide derived from the posttranslational processing of preprotachykinin. This compound is known for its ability to preferentially bind to neurokinin-2 receptors, which are involved in various physiological processes . It is a 21-amino acid peptide that has been studied for its potential biological effects and applications in scientific research .
Preparation Methods
The synthesis of gamma-Preprotachykinin amide (72-92) involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is synthesized and purified to achieve a purity of over 90% . The primary structure of the peptide is verified by sequence analysis using an Applied Biosystems model 470A protein sequencer. Peptide concentration is determined by amino acid compositional analysis and verified by optical density at 210 nm
Chemical Reactions Analysis
Gamma-Preprotachykinin amide (72-92) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may lead to the cleavage of these bonds .
Scientific Research Applications
Binding Affinity and Mechanism of Action
Research indicates that gamma-PPT-(72-92)-NH2 acts primarily on neurokinin-2 receptors, distinguishing it from other tachykinins such as substance P and neurokinin A. Studies have shown that this peptide competes effectively with labeled neurokinin A for receptor binding, suggesting a crucial role in neurotransmission within the central nervous system (CNS) . The distribution of its binding sites in the rat brain closely resembles that of neurokinin A, further supporting its classification as an endogenous ligand for neurokinin-2 receptors .
Cardiovascular Regulation
gamma-PPT-(72-92)-NH2 has been linked to cardiovascular responses, particularly in the regulation of blood pressure and heart rate. Research indicates that tachykinins derived from preprotachykinin genes can enhance sympathetic nerve activity, leading to increased blood pressure . This suggests potential applications in understanding and treating cardiovascular diseases.
Pain Modulation
The role of gamma-PPT-(72-92)-NH2 in nociception is another area of interest. Tachykinins are known to be involved in pain pathways, and their receptors are often targeted in pain management therapies. The specific action of gamma-PPT-(72-92)-NH2 on neurokinin-2 receptors may provide insights into developing novel analgesics .
Inflammation
The peptide's involvement in inflammatory processes has been documented. It appears to play a role in modulating inflammatory responses through interactions with sensory neurons and immune cells . This could pave the way for therapeutic strategies aimed at conditions characterized by chronic inflammation.
Table: Summary of Key Research Findings on gamma-PPT-(72-92)-NH2
Mechanism of Action
The mechanism of action of gamma-Preprotachykinin amide (72-92) involves its binding to neurokinin-2 receptors. This binding triggers a cascade of molecular events that result in various physiological effects. The peptide acts as a potent competitor of neurokinin A, a known neurokinin-2 agonist, indicating its high affinity for these receptors . The molecular targets and pathways involved in its mechanism of action are primarily related to the modulation of neurotransmitter release and receptor activation .
Comparison with Similar Compounds
Gamma-Preprotachykinin amide (72-92) is unique in its high affinity for neurokinin-2 receptors compared to other similar compounds. Similar compounds include neurokinin A, neuropeptide K, and other tachykinin peptides . While neurokinin A also binds to neurokinin-2 receptors, gamma-Preprotachykinin amide (72-92) has a higher affinity and potency . Neuropeptide K, derived from preprotachykinin, has various biological effects but lacks the receptor-selective profile of gamma-Preprotachykinin amide (72-92) .
Biological Activity
Gamma-Preprotachykinin amide (72-92) is a neuropeptide derived from the preprotachykinin I gene, known for its significant role in neurobiology, particularly as a ligand for neurokinin receptors. This article explores its biological activity, focusing on its receptor binding properties, physiological effects, and relevant research findings.
Overview of Gamma-Preprotachykinin Amide (72-92)
Gamma-Preprotachykinin amide (72-92), also referred to as gamma-PPT-(72-92)-NH2, is a peptide that results from the posttranslational processing of the preprotachykinin I precursor. It is particularly noted for its preferential binding to neurokinin-2 (NK2) receptors, which are implicated in various physiological processes including pain modulation, inflammation, and neurogenic responses.
Research indicates that gamma-PPT-(72-92)-NH2 binds selectively to NK2 receptors, distinguishing it from other tachykinins such as substance P and neurokinin A that interact with NK1 and NK3 receptors, respectively. Binding studies using radiolabeled peptides have demonstrated that gamma-PPT-(72-92)-NH2 competes effectively with neurokinin A for NK2 receptor sites in rat brain tissue. The distribution patterns of these binding sites suggest a significant role for gamma-PPT-(72-92)-NH2 in central nervous system signaling related to neurokinins .
Physiological Effects
The biological activity of gamma-PPT-(72-92)-NH2 extends to several physiological functions:
- Pain Modulation : Studies have shown that this peptide can influence nociceptive pathways, potentially enhancing pain perception through NK2 receptor activation.
- Salivary Secretion : It has been observed that gamma-PPT-(72-92)-NH2 potentiates the salivary gland secretion induced by substance P, indicating a synergistic role in salivary regulation .
- Neurogenic Inflammation : The peptide may contribute to inflammatory responses mediated by neurokinins, which are known to play a role in various inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of gamma-PPT-(72-92)-NH2:
- Binding Studies : A study published in Proceedings of the National Academy of Sciences demonstrated that gamma-PPT-(72-92)-NH2 binds with high affinity to NK2 receptors compared to NK1 and NK3 receptors. This specificity supports its classification as an endogenous ligand for NK2 receptors .
- Physiological Response Evaluation : Another investigation assessed the effects of gamma-PPT-(72-92)-NH2 on salivation in rats. Results indicated that co-administration with substance P significantly increased salivary output, suggesting an important role in digestive processes .
- Neurogenic Inflammation Model : Research involving models of inflammation has shown that administration of gamma-PPT-(72-92)-NH2 can exacerbate inflammatory responses, underscoring its potential involvement in pain and inflammation pathways .
Comparative Analysis of Tachykinins
Peptide | Receptor Affinity | Physiological Role |
---|---|---|
Gamma-PPT-(72-92)-NH2 | High (NK2) | Pain modulation, salivation |
Neurokinin A | Moderate (NK2) | Pain perception |
Substance P | High (NK1) | Pain transmission |
Neurokinin B | Moderate (NK3) | Neurogenic inflammation |
Q & A
Q. [Basic] What structural features distinguish gamma-Preprotachykinin amide (72-92) from other tachykinin-derived peptides?
Gamma-Preprotachykinin amide (72-92) is a 21-amino acid peptide with the sequence Asp-Ala-Gly-His-Gly-Gln-Ile-Ser-His-Lys-Arg-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂, as isolated from rabbit intestine . Unlike neuropeptide K, it lacks residues 3–17, reflecting differential post-translational processing of gamma-preprotachykinin. Structural characterization typically involves reverse-phase HPLC for purification and Edman degradation or mass spectrometry for sequence validation .
Q. [Basic] Which receptor subtypes does gamma-Preprotachykinin amide (72-92) target, and what experimental evidence supports this?
The peptide preferentially binds neurokinin-2 (NK-2) receptors, as shown by competitive autoradiography in rat brain tissues. In these studies, gamma-Preprotachykinin amide (72-92) and neurokinin A (NKA) displaced ¹²⁵I-labeled peptide binding, whereas NK-1 and NK-3 agonists did not . However, it paradoxically stimulates NK-1-mediated salivary secretion, suggesting tissue-specific receptor crosstalk .
Q. [Advanced] How can researchers resolve contradictions in reported receptor binding affinities for gamma-Preprotachykinin amide (72-92)?
Discrepancies (e.g., higher NK-2 affinity vs. NK-1 functional activity) may arise from tissue-specific receptor expression or post-translational modifications. To address this:
- Use in situ autoradiography with subtype-specific ligands (e.g., Bolton-Hunter-Substance P for NK-1) to map receptor distributions .
- Conduct functional assays (e.g., calcium imaging) in isolated cell lines expressing individual receptor subtypes .
- Control for peptide degradation by including protease inhibitors during tissue extraction .
Q. [Advanced] What methodological challenges arise when isolating gamma-Preprotachykinin amide (72-92) from biological tissues?
Key challenges include:
- Preservation of structural integrity : Use rapid freezing of tissues and acidic extraction buffers (e.g., 0.1% trifluoroacetic acid) to minimize enzymatic degradation .
- Purification : Sequential chromatography (gel permeation followed by reverse-phase HPLC) is critical to separate it from homologous peptides like neuropeptide γ .
- Validation : Employ dual detection methods (e.g., immunoassay and mass spectrometry) to confirm identity and purity .
Q. [Advanced] How should researchers design studies to investigate the dual NK-1/NK-2 activity of gamma-Preprotachykinin amide (72-92)?
- In vitro : Use transfected HEK293 cells expressing NK-1 or NK-2 receptors to measure cAMP or calcium flux responses. Compare dose-response curves with selective agonists (e.g., Substance P for NK-1) .
- In vivo : Administer the peptide intrathecally in conscious rats and monitor cardiovascular responses (e.g., blood pressure changes) while blocking receptors with antagonists like SR140333 (NK-1) or GR159897 (NK-2) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare receptor-specific effects, ensuring n ≥ 6 per group to account for biological variability .
Q. [Methodological] What statistical frameworks are essential for analyzing autoradiographic binding data?
- Quantitative analysis : Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values from competitive binding curves .
- Spatial distribution : Apply image analysis software (e.g., ImageJ) to quantify ¹²⁵I-labeled peptide binding densities in brain regions like the substantia nigra .
- Reproducibility : Report mean ± SEM from ≥3 independent experiments and include positive/negative controls (e.g., unlabeled NKA for displacement) .
Q. [Advanced] How do species-specific post-translational processing pathways impact the bioactivity of gamma-Preprotachykinin amide (72-92)?
In rabbits, gamma-preprotachykinin is processed into neuropeptide γ (residues 72–92) but not neuropeptide K, unlike beta-preprotachykinin in other species . This affects receptor selectivity:
- Functional assays : Compare peptide activity across species (e.g., rat vs. rabbit) using tissue homogenates or primary neuronal cultures .
- Molecular cloning : Express species-specific preprotachykinin isoforms in cell lines to study processing enzyme preferences .
Q. [Methodological] What controls are critical when assessing gamma-Preprotachykinin amide (72-92) in salivary secretion studies?
- Receptor specificity : Co-administer NK-1 antagonists (e.g., aprepitant) to confirm the mechanism .
- Peptide stability : Include protease inhibitors (e.g., leupeptin) in saliva collection buffers to prevent degradation .
- Baseline normalization : Measure secretion rates pre- and post-administration, using saline-injected animals as controls .
Q. [Basic] What role does the C-terminal sequence of gamma-Preprotachykinin amide (72-92) play in receptor interaction?
The C-terminal sequence (Phe-Val-Gly-Leu-Met-NH₂) is conserved across tachykinins and critical for receptor activation. Mutagenesis studies show that truncating this region reduces NK-2 binding by >90%, as measured by radioligand displacement assays .
Q. [Advanced] How can computational modeling enhance understanding of gamma-Preprotachykinin amide (72-92)-receptor dynamics?
- Docking simulations : Use cryo-EM structures of NK-2 receptors (e.g., PDB ID 6XIM) to predict binding poses of the peptide .
- Molecular dynamics : Simulate peptide-receptor interactions over 100-ns trajectories to identify stabilizing residues (e.g., His-Lys-Arg motifs) .
- Validation : Correlate computational predictions with alanine-scanning mutagenesis data to refine models .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H158N34O29S/c1-10-51(6)79(132-88(152)63(24-25-72(103)137)118-73(138)42-112-84(148)66(33-55-38-107-46-114-55)120-74(139)41-111-82(146)52(7)117-83(147)58(102)36-76(141)142)97(161)130-71(45-135)95(159)127-68(35-57-40-109-48-116-57)91(155)123-60(21-14-16-27-100)85(149)122-62(23-18-29-110-99(105)106)86(150)126-67(34-56-39-108-47-115-56)90(154)124-61(22-15-17-28-101)87(151)133-80(53(8)136)98(162)128-69(37-77(143)144)92(156)129-70(44-134)94(158)125-65(32-54-19-12-11-13-20-54)93(157)131-78(50(4)5)96(160)113-43-75(140)119-64(31-49(2)3)89(153)121-59(81(104)145)26-30-163-9/h11-13,19-20,38-40,46-53,58-71,78-80,134-136H,10,14-18,21-37,41-45,100-102H2,1-9H3,(H2,103,137)(H2,104,145)(H,107,114)(H,108,115)(H,109,116)(H,111,146)(H,112,148)(H,113,160)(H,117,147)(H,118,138)(H,119,140)(H,120,139)(H,121,153)(H,122,149)(H,123,155)(H,124,154)(H,125,158)(H,126,150)(H,127,159)(H,128,162)(H,129,156)(H,130,161)(H,131,157)(H,132,152)(H,133,151)(H,141,142)(H,143,144)(H4,105,106,110)/t51-,52-,53+,58-,59-,60-,61-,62-,63-,64?,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISSWFHUIGHJLY-DKRDOARVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC4=CN=CN4)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CN=CN4)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H158N34O29S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2320.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114882-65-4 | |
Record name | Tachykinin neuropeptide gamma | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114882654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.